5-Iodo-1-methyl-4-nitro-1H-imidazole

Radiosensitization Hypoxic cell cytotoxicity Structure-activity relationship

5-Iodo-1-methyl-4-nitro-1H-imidazole (CAS 35681-63-1, molecular formula C₄H₄IN₃O₂, molecular weight 252.998) is a heterocyclic nitroimidazole derivative bearing an iodine atom at the 5-position, a nitro group at the 4-position, and a methyl substituent at N-1. It belongs to the 4-nitroimidazole subclass, which is structurally and functionally distinct from the more widely prescribed 5-nitroimidazoles (e.g., metronidazole).

Molecular Formula C4H4IN3O2
Molecular Weight 253.00 g/mol
CAS No. 35681-63-1
Cat. No. B14693125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-methyl-4-nitro-1H-imidazole
CAS35681-63-1
Molecular FormulaC4H4IN3O2
Molecular Weight253.00 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1I)[N+](=O)[O-]
InChIInChI=1S/C4H4IN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3
InChIKeyUMJDVASWYFUEJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-1-methyl-4-nitro-1H-imidazole (CAS 35681-63-1): Chemical Identity and Core Structural Features for Procurement Decisions


5-Iodo-1-methyl-4-nitro-1H-imidazole (CAS 35681-63-1, molecular formula C₄H₄IN₃O₂, molecular weight 252.998) is a heterocyclic nitroimidazole derivative bearing an iodine atom at the 5-position, a nitro group at the 4-position, and a methyl substituent at N-1 . It belongs to the 4-nitroimidazole subclass, which is structurally and functionally distinct from the more widely prescribed 5-nitroimidazoles (e.g., metronidazole) [1]. The compound is recognized as a versatile synthetic intermediate—particularly for constructing 5-substituted derivatives via nucleophilic displacement or cross-coupling—and has been investigated as a radiosensitizer building block, where the 5-iodo-4-nitro regioisomer demonstrates superior sensitizing efficiency relative to its 4-iodo-5-nitro counterpart [2].

Why 5-Iodo-1-methyl-4-nitro-1H-imidazole Cannot Be Replaced by Generic 5-Nitroimidazole or Other Halonitroimidazole Analogs


Despite sharing an imidazole core, the biological and physicochemical profile of 5-iodo-1-methyl-4-nitro-1H-imidazole diverges sharply from both the clinically dominant 5-nitroimidazoles and its halogen-substituted analogs. The 4-nitro positional isomer exhibits lower intrinsic toxicity than 5-nitroimidazoles in eukaryotic cell models [1], while the iodine substituent imparts uniquely high leaving-group reactivity under nucleophilic displacement conditions—reactivity that is not mirrored by the 5-bromo or 5-chloro congeners [2]. Furthermore, regioisomer identity (5-iodo-4-nitro vs. 4-iodo-5-nitro) governs both radiosensitizing efficiency and partition-coefficient-dependent pharmacokinetic behavior, making generic inter-substitution within this scaffold scientifically unjustified [3]. The quantitative evidence below substantiates these claims.

Quantitative Differentiation Evidence for 5-Iodo-1-methyl-4-nitro-1H-imidazole Against Closest Analogs


Regioisomer-Dependent Radiosensitization: 5-Iodo-4-nitro vs. 4-Iodo-5-nitro Imidazole Derivatives

In a comparative study of 4(5)-iodo-5(4)-nitro-1-substituted-imidazoles evaluated for selective radiosensitization of hypoxic Chinese hamster V-79 cells, the 5-iodo-4-nitroimidazole derivatives were consistently more efficient as sensitizers than the corresponding 4-iodo-5-nitroimidazole regioisomers, and the sensitizing efficiency exhibited significant correlation with octanol/water partition coefficients [1]. The study further reports that these 4-nitroimidazole-based compounds were generally more toxic to V-79 cells than 2-nitroimidazole derivatives but also more effective radiosensitizers in vitro [1].

Radiosensitization Hypoxic cell cytotoxicity Structure-activity relationship

Analytical Discrimination of 4-Nitro vs. 5-Nitro Imidazole Regioisomers by UV Spectroscopy and pK Measurements

Hoffer, Toome, and Brossi (1966) established that 4-nitroimidazole and 5-nitroimidazole regioisomers can be unambiguously distinguished by their UV absorption spectra and pK values, providing a foundational analytical framework for verifying the identity of 5-iodo-1-methyl-4-nitro-1H-imidazole as a 4-nitro (not 5-nitro) derivative [1]. This method is essential because prior literature had assigned incorrect structures to iodonitroimidazole N-methyl derivatives, a confusion resolved only by subsequent X-ray and NMR structural reassignment studies [2].

Regiochemical analysis UV spectroscopy pK determination

Structural Reassignment: X-Ray Crystallography and 13C NMR Definitive Proof of the 5-Iodo-4-nitro Regiochemistry

The literature on iodonitroimidazole N-methyl derivatives contained longstanding structural misassignments. Dickens, Owston, and co-workers (1981) corrected these errors using single-crystal X-ray diffraction and 13C NMR spectroscopy, definitively establishing that the N-methylation product of 4-iodo-5-nitroimidazole is actually a mixture containing 5-iodo-1-methyl-4-nitro-1H-imidazole (target compound) and its 4-iodo-1-methyl-5-nitro isomer, with structures previously represented as (2), (3), and (4) now reassigned to (5), (6), and (7) respectively [1]. Independently, Sudarsanam et al. (1982) confirmed the structural assignment of the two isomeric 1-methyliodonitro derivatives (21 and 22) using 13C NMR data and chemical conversion to morpholine derivatives [2].

X-ray crystallography 13C NMR Structural elucidation

Superior Nucleophilic Displacement Reactivity of 5-Iodo Substituent vs. 5-Bromo and 5-Chloro Analogs

Kulkarni et al. (1987) demonstrated that 4(5)-bromo- and 4(5)-iodo-imidazoles bearing an adjacent nitro substituent undergo nucleophilic displacement with a range of nucleophiles including methoxide, phenoxide, cyclic secondary amines, and cyanide [1]. Critically, 5-iodo-4-nitroimidazole exhibits facile displacement, whereas the corresponding 5-bromo analog in the 1,2-dimethyl series was found to be unreactive toward alcoholates under identical conditions—a notable anomaly that underscores the superior leaving-group ability conferred by iodine over bromine in this scaffold [1]. The displacement product 5-methoxy-1-methyl-4-nitroimidazole was crystallographically characterized, confirming retention of the 4-nitro-5-substituted regiochemistry [1].

Nucleophilic displacement Leaving group reactivity Synthetic intermediate

5-Iodo as Enabling Intermediate for Cu(I)-Catalyzed Azide–Alkyne Cycloaddition (Click) Triazole Derivatives with Trypanocidal Activity

A 2020 study in the European Journal of Medicinal Chemistry reported the synthesis of novel 4-nitroimidazole analogs of benznidazole via nucleophilic aromatic substitution of 5-iodo-1-methyl-4-nitro-1H-imidazole with sodium azide, followed by Cu(I)-catalyzed azide–alkyne cycloaddition to yield 1,4-disubstituted 1,2,3-triazoles [1]. The lead compound, 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole (compound 4), exhibited IC₅₀ values of 5.4 μM against trypomastigote and 12.0 μM against amastigote forms of Trypanosoma cruzi, which are comparable to benznidazole (IC₅₀ = 8.8 and 8.7 μM, respectively) [1]. Compound 4 showed toxic effects only at concentrations exceeding those required for trypanocidal activity, demonstrating a therapeutic window [1].

Click chemistry Triazole synthesis Trypanocidal activity

Antibacterial SAR: 5-Substituted 1-Methyl-4-nitro-1H-imidazole Series Benchmarking Against Metronidazole

Letafat et al. (2008) synthesized and evaluated a series of 5-substituted 1-methyl-4-nitro-1H-imidazoles against a panel of Gram-positive and Gram-negative bacteria, including 15 clinical isolates of H. pylori [1]. While the 5-iodo compound served as the key electrophilic intermediate for all subsequent 5-substituted derivatives, the most potent analogs (compounds 10 and 11) achieved MIC values of 2 μg/mL against H. pylori—four-fold more active than metronidazole (MIC = 8 μg/mL) [1]. The 5-iodo-1-methyl-4-nitro-1H-imidazole itself, as the precursor, establishes the baseline reactivity profile for the entire series [1].

Antibacterial activity MIC determination Helicobacter pylori

High-Impact Application Scenarios for 5-Iodo-1-methyl-4-nitro-1H-imidazole (CAS 35681-63-1)


Synthesis of Regioisomerically Pure 4-Nitroimidazole Radiosensitizer Candidates

Medicinal chemistry teams developing hypoxia-selective radiosensitizers should prioritize 5-iodo-1-methyl-4-nitro-1H-imidazole as the core scaffold, because the 5-iodo-4-nitro regioisomer consistently outperforms the 4-iodo-5-nitro isomer in sensitizing hypoxic V-79 cells to radiation, with efficiency tightly correlated to partition coefficient [1]. The iodo substituent simultaneously serves as a synthetic handle for introducing diverse N-1 side chains (via displacement or cross-coupling) to modulate pharmacokinetic properties while preserving the therapeutically essential 4-nitro pharmacophore.

Modular Triazole Library Synthesis via CuAAC Click Chemistry for Antiparasitic Drug Discovery

The 5-iodo group of 5-iodo-1-methyl-4-nitro-1H-imidazole is efficiently displaced by azide ion, generating 5-azido-1-methyl-4-nitroimidazole, which undergoes Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) with diverse terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles [2]. This modular approach has produced lead compounds with trypanocidal IC₅₀ values comparable to benznidazole (5.4 μM vs. 8.8 μM against T. cruzi trypomastigotes) and a favorable therapeutic window, as exemplified by compound 4 [2].

Regioisomer Quality Control: UV/pK-Based Identity Verification for Procurement and Lot Release

Given the documented history of structural misassignment in the iodonitroimidazole literature [3], QC laboratories receiving 5-iodo-1-methyl-4-nitro-1H-imidazole should employ UV spectrophotometry and potentiometric pK determination—as established by Hoffer et al. (1966)—to unambiguously confirm the 4-nitro (rather than 5-nitro) substitution pattern before releasing material for synthesis or biological testing [4].

Diversification Hub for 5-Substituted 4-Nitroimidazole Antibacterial Lead Optimization

In antibacterial drug discovery targeting H. pylori and Gram-positive pathogens, 5-iodo-1-methyl-4-nitro-1H-imidazole serves as the universal electrophilic diversification point for synthesizing 5-substituted analogs via nucleophilic displacement with thiols, amines, and carbon nucleophiles [5]. The established SAR shows that appropriate 5-substitution can achieve MIC values 4-fold lower than metronidazole (2 μg/mL vs. 8 μg/mL), making procurement of the 5-iodo precursor the critical first step in lead optimization campaigns [5].

Quote Request

Request a Quote for 5-Iodo-1-methyl-4-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.